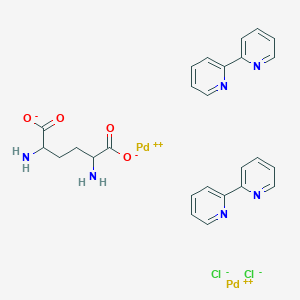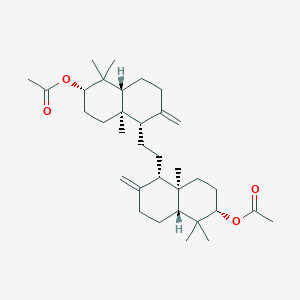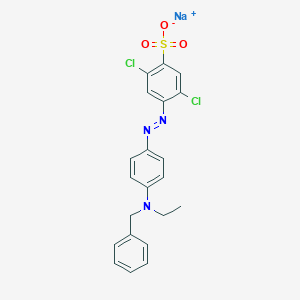
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone, also known as DCPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone is not fully understood. However, studies have shown that 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone inhibits the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular processes, which ultimately results in the death of cancer cells.
Biochemical And Physiological Effects
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has also been shown to inhibit the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. In vivo studies have shown that 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone exhibits low toxicity levels in animals.
Advantages And Limitations For Lab Experiments
The advantages of using 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone in lab experiments include its relatively simple synthesis method, high yields, and potential applications in various fields. The limitations of using 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone in lab experiments include its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone. One potential direction is the further investigation of its potential applications in medicinal chemistry, particularly in the development of antitumor agents. Another potential direction is the development of more efficient synthesis methods for 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone. Additionally, the study of the mechanism of action of 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone could provide insights into the development of new drugs that target specific enzymes involved in cellular processes.
Synthesis Methods
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone can be synthesized through a reaction between 2-amino-5,6-dichloropyridine and phenyl isocyanate. The reaction is catalyzed by a base, and the resulting product is purified through recrystallization. The synthesis of 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone is relatively simple, and the compound can be obtained in high yields.
Scientific Research Applications
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In agriculture, 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been studied for its potential use as a herbicide. In material science, 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been used as a building block for the synthesis of various polymeric materials.
properties
CAS RN |
1698-58-4 |
|---|---|
Product Name |
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone |
Molecular Formula |
C10H6Cl2N2O |
Molecular Weight |
241.07 g/mol |
IUPAC Name |
5,6-dichloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-6-9(15)14(13-10(8)12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
BMKCLGBWAXSQQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)Cl)Cl |
Other CAS RN |
1698-58-4 |
synonyms |
5,6-dichloro-2-phenyl-pyridazin-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)

![1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B161250.png)





![5-Fluorobenzo[d]thiazole](/img/structure/B161262.png)
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)


